![molecular formula C11H12N2O B13587623 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol](/img/structure/B13587623.png)
1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a cyclopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of multicomponent reactions and condensation reactions in a controlled environment could be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropanol moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropanol derivatives.
Scientific Research Applications
1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Industry: Possible use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Cyclopropanol derivatives: Compounds with a cyclopropanol moiety that undergo similar chemical reactions.
Uniqueness: 1-({Imidazo[1,2-a]pyridin-3-yl}methyl)cyclopropan-1-ol is unique due to its combination of the imidazo[1,2-a]pyridine core and the cyclopropanol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-3-ylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H12N2O/c14-11(4-5-11)7-9-8-12-10-3-1-2-6-13(9)10/h1-3,6,8,14H,4-5,7H2 |
InChI Key |
DNJGZAYIHISOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN=C3N2C=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



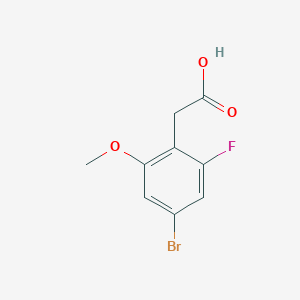
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
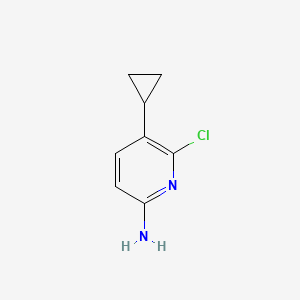
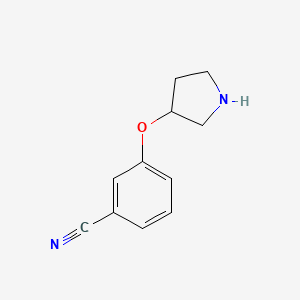
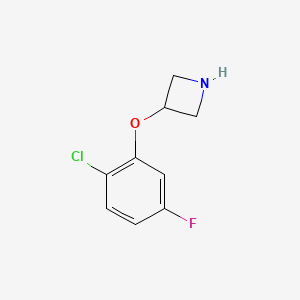
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
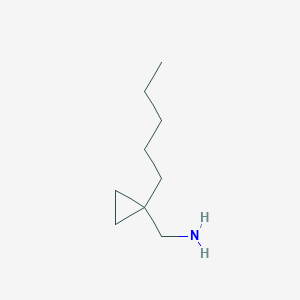
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
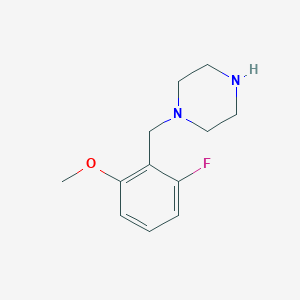

![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
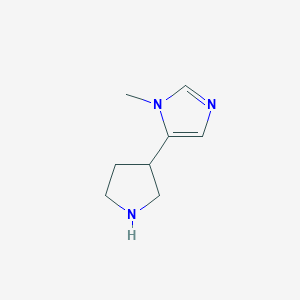
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
